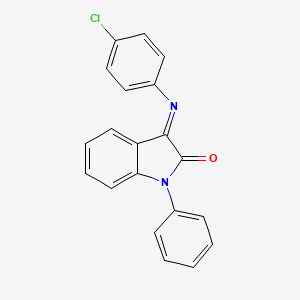
(4-(Cyclohexanecarboxamidomethyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Cyclohexanecarboxamidomethyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is notable for its unique structure, which includes a cyclohexane ring, a carboxamide group, and a phenyl ring attached to the boronic acid moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Cyclohexanecarboxamidomethyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
(4-(Cyclohexanecarboxamidomethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like potassium carbonate. The reactions are typically carried out under mild conditions to preserve the integrity of the functional groups .
Major Products Formed
The major products formed from these reactions include boronic esters, alcohols, amines, and various substituted derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
(4-(Cyclohexanecarboxamidomethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-(Cyclohexanecarboxamidomethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of sensors and enzyme inhibitors. The compound interacts with molecular targets through its boronic acid group, which can form stable complexes with hydroxyl-containing molecules .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis.
Cyclohexylboronic acid: Contains a cyclohexane ring and is used in similar applications as (4-(Cyclohexanecarboxamidomethyl)phenyl)boronic acid.
4-Formylphenylboronic acid: Contains a formyl group and is used in the synthesis of various organic compounds.
Uniqueness
This compound is unique due to its combination of a cyclohexane ring, a carboxamide group, and a phenyl ring attached to the boronic acid moiety. This structure provides it with distinct chemical properties, making it a versatile reagent in organic synthesis and a valuable tool in scientific research .
Propiedades
IUPAC Name |
[4-[(cyclohexanecarbonylamino)methyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO3/c17-14(12-4-2-1-3-5-12)16-10-11-6-8-13(9-7-11)15(18)19/h6-9,12,18-19H,1-5,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZOOSXPXXJOSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CNC(=O)C2CCCCC2)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(2-chlorophenyl)methyl]-2-(4-methoxyphenyl)-1H-1,3-benzodiazole](/img/structure/B2419519.png)
![2-[4-(3-Formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B2419520.png)
![1-{[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl}-4-(4-propylbenzenesulfonyl)piperazine](/img/structure/B2419522.png)

![ethyl 3-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2419524.png)
![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2419525.png)
![1-(4-bromobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2419526.png)
![2-benzamido-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2419529.png)

![2-(4-fluorophenyl)-N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}acetamide](/img/structure/B2419534.png)
![2-(8-Azabicyclo[3.2.1]octan-3-yl)-1,2-thiazinane 1,1-dioxide hydrochloride](/img/structure/B2419537.png)



